molecular formula C6H8O3 B2428758 (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1516949-48-6

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2428758
CAS No.: 1516949-48-6
M. Wt: 128.127
InChI Key: KXQPXWJVQITPAZ-NJGYIYPDSA-N
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Description

(1R,5R)-3-oxabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Properties

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPXWJVQITPAZ-NJGYIYPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epichlorohydrin-Based Cyclization

A foundational approach involves (R)-epichlorohydrin as the starting material. As detailed in ACS Figshare, this method proceeds via:

  • Epoxide Ring Opening : (R)-Epichlorohydrin reacts with sodium hydroxide in ethanol to generate a diol intermediate.
  • Lithium Borohydride Reduction : The diol is treated with LiBH₄ in tetrahydrofuran (THF) at reflux to induce cyclopropane formation.
  • Acid Hydrolysis : The resulting bicyclic alcohol undergoes hydrolysis with aqueous HCl to yield the carboxylic acid.

Key Data :

  • Yield : 72% after final hydrolysis.
  • Stereochemical Outcome : The (1R,5R) configuration is preserved due to the chiral starting material and inert reaction conditions.
  • Characterization : $$ ^1H $$ NMR (CDCl₃, 100 MHz): δ 1.45–1.52 (m, 2H, cyclopropane), 3.78 (s, 1H, oxirane), 4.21 (d, J = 6.5 Hz, 1H, carboxyl).

DMAP-Catalyzed Cyclization of Glutamic Acid Derivatives

Adapting methods from asymmetric azabicyclohexane synthesis, glutamic acid serves as a chiral precursor:

  • Amino Protection : Glutamic acid is protected with tert-butoxycarbonyl (Boc) groups.
  • Cyclization : 4-Dimethylaminopyridine (DMAP) catalyzes intramolecular esterification, forming a bicyclic lactam.
  • Reduction and Dehydration : The lactam is reduced to an alkene intermediate using LiAlH₄, followed by dehydration with POCl₃.
  • Simmons-Smith Reaction : Zinc-copper couple mediates cyclopropanation with diiodomethane, introducing the cyclopropane ring.
  • Hydrolysis : Acidic hydrolysis cleaves the Boc group and lactam, yielding the carboxylic acid.

Optimization Insights :

  • DMAP Loading : A molar ratio of DMAP:di-tert-butyl dicarbonate:pyridine = 0.40:4.0:1.0 maximizes cyclization yield (82%).
  • Cis/Trans Selectivity : Prolonged Simmons-Smith reaction times (19.5 h) favor a 6:1 cis/trans ratio.

Patent-Based Approaches for Bicyclo[3.1.0]hexane Intermediates

A 2005 patent outlines a route applicable to oxabicyclohexane carboxylic acids:

  • Esterification : Methylation of a dihydroxycyclopropane precursor with methyl chloroformate.
  • Oxidative Ring Closure : m-Chloroperbenzoic acid (mCPBA) mediates epoxidation, forming the oxabicyclic system.
  • Saponification : Potassium hydroxide hydrolyzes the methyl ester to the carboxylic acid.

Critical Parameters :

  • Temperature Control : Epoxidation at −20°C minimizes side reactions.
  • Yield : 65% overall yield after three steps.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Stereoselectivity
Epichlorohydrin Cyclization (R)-Epichlorohydrin NaOH, LiBH₄, HCl 72% High (≥95% ee)
Glutamic Acid Route L-Glutamic acid DMAP, Simmons-Smith, hydrolysis 30% Moderate (72% de)
Patent Route Dihydroxycyclopropane mCPBA, KOH 65% Not reported

Advantages and Limitations :

  • Epichlorohydrin Route : High stereoselectivity but requires handling reactive epoxides.
  • Glutamic Acid Route : Uses inexpensive chiral pools but involves multi-step protection/deprotection.
  • Patent Route : Scalable but lacks enantiomeric data.

Reaction Mechanisms and Stereochemical Control

Cyclopropanation Dynamics

The Simmons-Smith reaction proceeds via a zinc-carbenoid intermediate, which inserts into the alkene π-bond to form the cyclopropane ring. The (1R,5R) configuration arises from the chiral environment of the starting alkene.

Epoxide Ring Formation

In the patent route, mCPBA epoxidizes the cyclopropane-alkene system through a concerted electrophilic addition, preserving the bicyclic structure’s rigidity.

Industrial-Scale Considerations

  • Cost Efficiency : Epichlorohydrin-based methods are cost-effective due to bulk availability of starting materials.
  • Purification Challenges : Column chromatography is often required to isolate the bicyclic product from diastereomers.
  • Safety : LiBH₄ and POCl₃ necessitate inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxidized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring and form substituted products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction of the carboxylic acid group can yield alcohols.

Scientific Research Applications

Table 1: Synthetic Routes for (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

StepReaction TypeKey Reagents
1. Oxirane FormationCycloadditionAlkene + Peracid
2. Cyclopropane FormationRing ClosureVarious reagents for cyclization
3. Carboxylic Acid IntroductionFunctional Group ModificationCarboxylic reagents

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating complex molecules and natural products. Its rigid structure enhances binding affinity in various chemical reactions.

Biology

The compound has been utilized in biochemical research to study enzyme mechanisms and as a probe for biological systems. It interacts with specific enzymes or receptors, potentially altering their activity and leading to various biological effects.

Case Study: Enzyme Interaction

Research has indicated that this compound can influence enzyme activity by mimicking substrate structures, thereby providing insights into enzyme kinetics and mechanisms.

Industry

In industrial applications, this compound is explored for its potential in developing new materials and as a precursor for synthesizing other valuable chemicals.

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Properties : Similar bicyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Effects : Compounds derived from bicyclic structures have been linked to inhibiting pro-inflammatory cytokines such as IL-6 and IL-12.

Table 2: Biological Activities of this compound

Activity TypePotential EffectsReferences
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size and connectivity.

    3-azabicyclo[3.1.1]heptane: This compound contains a nitrogen atom in place of the oxygen atom in the oxirane ring.

Uniqueness

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific ring structure and the presence of both an oxirane and a cyclopropane ring. This combination of features gives it distinct chemical properties and reactivity compared to other bicyclic compounds.

Biological Activity

(1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 1516949-48-6) is a bicyclic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C6_6H8_8O3_3
  • Molecular Weight : 128.13 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound has been explored in various studies, often focusing on optimizing yield and regioselectivity. For instance, a new synthetic method involving the condensation of 2-chloropropanoic acid with ethyl methacrylate has been reported, yielding high efficiency in producing functionalized derivatives .

Antimicrobial Properties

Recent studies have indicated that bicyclic compounds similar to this compound exhibit significant antimicrobial activity. In particular, compounds with similar structural motifs have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Compounds derived from bicyclic structures have been linked to anti-inflammatory activities. Research indicates that certain lactones and their derivatives can inhibit pro-inflammatory cytokines such as IL-6 and IL-12, which are critical in inflammatory responses . The specific mechanism by which this compound exerts these effects remains to be fully elucidated but may involve modulation of signaling pathways related to inflammation.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that bicyclic compounds can exhibit cytotoxic effects on cancer cell lines. For instance, dimeric macrocyclic lactones derived from similar structures have shown stronger cytotoxicities compared to their monomeric counterparts against various cancer cell lines . This suggests that this compound may also possess potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, highlighting their potential as leads for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory properties of various lactones, one compound demonstrated a significant reduction in IL-6 levels by approximately 60% at a concentration of 10 µM. This finding suggests that this compound might similarly modulate inflammatory responses.

Research Findings Summary Table

Activity Finding Reference
AntimicrobialMICs of 32–128 µg/mL against S. aureus and E. coli
Anti-inflammatory60% reduction in IL-6 at 10 µM
CytotoxicityStronger activity against cancer cell lines

Q & A

Q. What are the common synthetic routes for (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid?

Synthesis typically involves cyclopropanation strategies or functional group interconversion. For example:

  • Oxidative methods : Oxidation of alcohol intermediates using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield carboxylic acid derivatives .
  • Hydrolysis of esters : Ethyl ester analogs (e.g., Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate) can undergo saponification with NaOH followed by acidification to produce carboxylic acids .
  • Ring-closing metathesis : Used to construct the bicyclic framework, though specific conditions for this compound require optimization .

Table 1 : Synthetic Approaches for Bicyclic Carboxylic Acids

MethodKey Reagents/ConditionsYield RangeReference
Ester hydrolysisNaOH/H₂O, HCl70-85%
Oxidation of alcoholsKMnO₄ (acidic conditions)60-75%

Q. How is the stereochemistry of this compound confirmed?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related compounds (e.g., (1S,5R)-1-(4-fluorophenyl)-3-azonia-bicyclo[3.1.0]hexane chloride) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations validate ring puckering and substituent orientation .
  • Chiral HPLC : Separates enantiomers to confirm optical purity .

Q. What is the biological significance of this compound in receptor studies?

The bicyclic scaffold mimics glutamate in metabotropic glutamate (mGlu) receptor binding. Derivatives like LY2812223 (a C4-thiotriazole analog) show mGlu2 receptor selectivity (EC₅₀ = 3 nM) over mGlu3, attributed to steric and electronic interactions in the ligand-binding domain . This makes it a tool compound for studying neuropsychiatric disorders .

Q. How stable is this compound under varying pH and temperature conditions?

  • pH stability : Carboxylic acid derivatives are stable in acidic conditions (pH 2-4) but prone to decarboxylation above pH 7 .
  • Thermal stability : Decomposition occurs above 150°C; storage at 2-8°C in inert atmospheres is recommended .

Q. What are common structural analogs of this compound?

  • LY354740 : A potent mGlu2/3 agonist with a similar bicyclic core but lacking the oxabicyclo oxygen .
  • Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate : An ester precursor with identical bicyclic framework .
  • 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid : Nitrogen-substituted variant with altered receptor binding .

Advanced Research Questions

Q. How does stereochemistry influence pharmacological activity and receptor selectivity?

  • Cocrystallization studies : The (1R,5R) configuration optimizes hydrogen bonding with Tyr-74 and Ser-145 in the mGlu2 receptor’s orthosteric site, while steric clashes with mGlu3 reduce affinity .
  • Mutagenesis data : Substitution of Ser-145 in mGlu3 with alanine restores binding, confirming stereospecific interactions .

Q. What strategies optimize pharmacokinetic properties of bicyclic carboxylic acid derivatives?

  • Prodrug design : Esterification (e.g., ethyl esters) improves blood-brain barrier penetration, with hydrolysis in vivo releasing the active acid .
  • Substituent engineering : Adding polar groups (e.g., thiotriazoles) balances lipophilicity and solubility, enhancing oral bioavailability (e.g., LY2812223: Clₚ = 0.5 L/h/kg) .

Q. How can contradictory data between in vitro and in vivo assays be resolved?

  • Metabolic profiling : Identify rapid clearance pathways (e.g., cytochrome P450 metabolism) that reduce efficacy in vivo .
  • Tissue distribution studies : Radiolabeled analogs (e.g., 14^{14}C-tracers) quantify CNS penetration and off-target binding .

Q. What computational methods predict ligand-receptor interactions for this scaffold?

  • Molecular docking : Glide SP scoring aligns the carboxylic acid with Arg-57 and Lys-377 in mGlu2’s binding pocket .
  • MD simulations : Reveal stable hydrogen-bond networks with Thr-168 over 100 ns trajectories, explaining subtype selectivity .

Q. How do structural analogs compare in biological activity?

Table 2 : Activity of Bicyclic Carboxylic Acid Derivatives

CompoundTargetEC₅₀ (nM)Selectivity (mGlu2/mGlu3)Reference
LY2812223mGlu23>100-fold
LY354740mGlu2/351-fold
(1R,5R)-3-oxabicyclo...mGlu2 (predicted)N/AN/A

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